molecular formula C10H13Li4N6O13P3 B8101562 tetralithium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

tetralithium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

Cat. No.: B8101562
M. Wt: 546.0 g/mol
InChI Key: NUKFMILQQVRELO-UHFFFAOYSA-J
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Description

5′-Guanylylimidodiphosphate Tetralithium Salt . This compound is a biochemical used primarily in proteomics research. It has the molecular formula C10H13N6O13P3•4Li and a molecular weight of 545.9 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5′-Guanylylimidodiphosphate Tetralithium Salt involves the reaction of guanosine with imidodiphosphoric acid under controlled conditions. The reaction typically requires the presence of lithium ions to form the tetralithium salt. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities to handle biochemical synthesis. The production process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5′-Guanylylimidodiphosphate Tetralithium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

5′-Guanylylimidodiphosphate Tetralithium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5′-Guanylylimidodiphosphate Tetralithium Salt involves its interaction with specific molecular targets, such as enzymes and nucleotides. The compound acts as a competitive inhibitor or activator, depending on the context, by binding to the active sites of enzymes or interacting with nucleotide-binding domains. This interaction can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5′-Guanylylimidodiphosphate Tetralithium Salt include:

  • Guanosine 5′-triphosphate (GTP)
  • Adenosine 5′-triphosphate (ATP)
  • Cytidine 5′-triphosphate (CTP)
  • Uridine 5′-triphosphate (UTP)

Uniqueness

What sets 5′-Guanylylimidodiphosphate Tetralithium Salt apart from these similar compounds is its unique imidodiphosphate group, which imparts distinct biochemical properties. This group allows the compound to act as a specific inhibitor or activator in various biochemical pathways, making it a valuable tool in research .

Properties

IUPAC Name

tetralithium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFMILQQVRELO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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